molecular formula C12H16ClFN2O2 B12105853 Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate

Cat. No.: B12105853
M. Wt: 274.72 g/mol
InChI Key: RXFQKJYLOLOGFV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is an organic compound with the molecular formula C({12})H({16})ClFN({2})O({2}). This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It features a tert-butyl ester group, a hydrazinecarboxylate moiety, and a benzyl group substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate typically involves the following steps:

  • Formation of the Hydrazinecarboxylate Intermediate: : The initial step involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate benzyl halide. In this case, 2-chloro-5-fluorobenzyl chloride is used. The reaction is usually carried out in the presence of a base such as potassium carbonate (K({2})CO({3})) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate can undergo various chemical reactions, including:

  • Substitution Reactions: : The chlorine and fluorine atoms on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).

  • Oxidation and Reduction: : The hydrazinecarboxylate moiety can be oxidized or reduced under appropriate conditions. For example, oxidation with hydrogen peroxide (H({2})O({2})) can yield the corresponding azocarboxylate.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Products with different substituents on the benzyl ring.

    Oxidation: Azocarboxylate derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate has several applications in scientific research:

  • Medicinal Chemistry: : It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.

  • Biological Studies: : The compound can be used to study the effects of hydrazine derivatives on biological systems, including their potential as enzyme inhibitors or anticancer agents.

  • Materials Science: : It may be utilized in the development of new materials with specific properties, such as polymers or coatings that require the incorporation of fluorinated or chlorinated aromatic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hydrazinecarboxylate moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
  • Tert-butyl 2-(2-fluorobenzyl)hydrazinecarboxylate
  • Tert-butyl 2-(2-bromobenzyl)hydrazinecarboxylate

Uniqueness

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is unique due to the simultaneous presence of chlorine and fluorine atoms on the benzyl ring. This dual substitution can significantly influence the compound’s reactivity, binding properties, and overall biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in various chemical and biological applications.

Properties

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.72 g/mol

IUPAC Name

tert-butyl N-[(2-chloro-5-fluorophenyl)methylamino]carbamate

InChI

InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(14)4-5-10(8)13/h4-6,15H,7H2,1-3H3,(H,16,17)

InChI Key

RXFQKJYLOLOGFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

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